molecular formula C12H20N2O3S2 B11834828 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-

2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-

Katalognummer: B11834828
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: RXNBBGFFAMRVRB-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- is the enantiomer of brinzolamide, a carbonic anhydrase inhibitor (CAI) used topically to reduce intraocular pressure in glaucoma therapy . Its molecular formula is C₁₂H₂₁N₃O₅S₃ (molecular weight: 383.51 g/mol), featuring a thienothiazine dioxide core substituted with an ethylamino group at the 4-position and a 3-methoxypropyl chain at the 2-position . The (4R)-configuration is critical for its stereoselective binding to carbonic anhydrase isoforms (CA-II and CA-IV) in ocular tissues, which underpins its therapeutic efficacy . Brinzolamide’s synthesis involves enantioselective routes to ensure the (4R)-configuration, as demonstrated in patented processes .

Eigenschaften

Molekularformel

C12H20N2O3S2

Molekulargewicht

304.4 g/mol

IUPAC-Name

(4R)-N-ethyl-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-amine

InChI

InChI=1S/C12H20N2O3S2/c1-3-13-11-9-14(6-4-7-17-2)19(15,16)12-10(11)5-8-18-12/h5,8,11,13H,3-4,6-7,9H2,1-2H3/t11-/m0/s1

InChI-Schlüssel

RXNBBGFFAMRVRB-NSHDSACASA-N

Isomerische SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=CS2)CCCOC

Kanonische SMILES

CCNC1CN(S(=O)(=O)C2=C1C=CS2)CCCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Thiophene Sulfonamide Functionalization

Initial steps involve modifying thiophene-2-sulfonamide with a 1,3-dioxolane moiety. Reacting 5-chlorothiophene-2-sulfonamide with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) forms 3-[2-(hydroxymethyl)-1,3-dioxolane-2-yl]-5-chlorothiophene-2-sulfonamide. Bromination of the hydroxymethyl group using PBr₃ yields 3-[2-(bromomethyl)-1,3-dioxolane-2-yl]-5-chlorothiophene-2-sulfonamide (Compound 7, X=Cl), a pivotal intermediate for cyclization.

Cyclization to the Thienothiazine Core

Cyclization of Compound 7 occurs under basic conditions (e.g., K₂CO₃ in DMF), forming the spiro-dioxolane-thienothiazine structure (Compound 8). This step establishes the six-membered thiazine ring, critical for subsequent functionalization. Nuclear magnetic resonance (NMR) data for Compound 8 (X=Cl) confirms regioselectivity:

  • ¹H-NMR (DMSO-d₆) : δ 7.40 (s, 1H, thiophene-H), 4.19 (m, 2H, dioxolane-H), 4.06 (m, 2H, dioxolane-H), 3.83 (s, 2H, CH₂Br).

  • LC-MS : [M+H]⁺ = 354.

Alkylation and Sidechain Introduction

Alkylation of Compound 8 with 1-chloro-3-methoxypropane introduces the 3-methoxypropyl group at position 2 of the thiazine ring. Reacting Compound 8 with 3-methoxypropyl halides in the presence of NaH (THF, 0°C) yields 2'-(3-methoxypropyl)-2',3'-dihydrospiro[1,3-dioxolane-2,4'-thieno[3,2-e][1,thiazine]-1',1'-dioxide (Compound 9). Key spectral data includes:

  • ¹H-NMR (DMSO-d₆) : δ 7.59 (s, 1H, thiophene-H), 4.50 (s, 2H, thiazine-CH₂), 3.3–3.2 (m, 4H, OCH₂ and NCH₂), 3.18 (s, 3H, OCH₃).

  • LC-MS : [M+H]⁺ = 310.

Sulfonamide Group Installation

Introducing the sulfonamide group at position 6 involves lithiation-sulfamation. Treating Compound 9 with n-butyllithium (-40°C, THF) generates a thienyllithium species, which reacts with hydroxylamine-O-sulfonic acid to afford 2'-(3-methoxypropyl)-6'-sulfonamide-2',3'-dihydrospiro[1,3-dioxolane-2,4'-thieno[3,2-e]thiazine]-1',1'-dioxide. This step achieves 75–90% yield, with HPLC purity >90%.

Hydrolysis of the Dioxolane Protecting Group

Acidic hydrolysis (6N HCl, toluene, 80°C) cleaves the dioxolane ring, yielding 2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-one-1,1-dioxide. The ketone intermediate is characterized by:

  • ¹H-NMR (DMSO-d₆) : δ 8.05 (d, 1H, thiophene-H), 4.58 (s, 2H, thiazine-CH₂), 3.3–3.1 (m, 7H, OCH₃ and NCH₂).

  • LC-MS : [M+H]⁺ = 276.

Stereoselective Reduction to (4R)-Amine

The final step employs a chiral catalyst for ketone reduction. Using (S)-tetrahydroisoquinoline-1-methyl-3,3-biphenyl oxazaborolidine in THF at -20°C achieves 92% enantiomeric excess (ee) of the (4R)-amine. Post-reduction purification via recrystallization (EtOAc/hexane) enhances ee to >99%, confirmed by chiral HPLC.

Analytical Validation and Process Optimization

Spectroscopic Characterization

  • ¹³C-NMR : Key signals include δ 170.1 (C=O), 62.8 (OCH₂), 49.3 (NCH₂), and 25.1 (CH₂CH₂CH₂O).

  • X-ray Diffraction : Single-crystal analysis confirms the (4R)-configuration and supramolecular packing.

Yield Optimization Strategies

  • Temperature Control : Maintaining -40°C during lithiation minimizes side reactions.

  • Catalyst Loading : Increasing oxazaborolidine catalyst to 15 mol% improves ee from 92% to 99%.

  • Solvent Selection : THF outperforms DCM in cyclization steps due to superior solubility of intermediates.

Industrial-Scale Considerations

Scaling the synthesis requires addressing exothermic reactions (e.g., lithiation) via controlled addition and cooling. Patent data highlights a 99% yield for the final hydrolysis step using 12N HCl and toluene at 70°C, with in-process controls (IPC) ensuring <0.5% residual dioxolane.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) and amine substituents participate in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductsYieldSource
Alkylation 1-Chloro-3-methoxypropane, base (K₂CO₃)3-Methoxypropyl derivative95%
Sulfonamide hydrolysis HCl/H₂O or NaOH/EtOHSulfonic acid or deprotected amineN/A

The 3-methoxypropyl side chain enhances solubility and influences regioselectivity in subsequent reactions .

Cyclization Reactions

Base-induced cyclization is critical for constructing the thieno-thiazine ring system:

  • Mechanism : Deprotonation of intermediates (e.g., compound 7) followed by intramolecular nucleophilic attack .

  • Optimized conditions : 60–80°C, polar aprotic solvents (DMF or DMSO), and stoichiometric base (e.g., KOH) .

Sulfonamide Group Reactivity

The sulfonamide moiety undergoes characteristic reactions:

ReactionConditionsOutcomeApplication
Acid-catalyzed hydrolysis H₂SO₄, refluxCleavage to sulfonic acidIntermediate for further derivatization
Alkylation Methyl iodide, NaHN-methylationModulation of biological activity
Coordination Metal salts (Zn²⁺, Cu²⁺)Metal-sulfonamide complexesCatalysis or material science

These reactions are pH-sensitive, requiring precise control to avoid decomposition.

Oxidation and Reduction Potential

The thiazine ring and sulfur centers exhibit redox activity:

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes sulfur to sulfone groups, though the compound already contains 1,1-dioxide groups.

  • Reduction : NaBH₄ selectively reduces imine bonds in related analogs but shows limited reactivity with this compound’s fully saturated core.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its 3-methoxypropyl and ethylamine substituents:

CompoundStructural FeaturesKey Reactivity Differences
Brinzolamide 6-Sulfonamide, no methoxypropylHigher carbonic anhydrase affinity but lower synthetic versatility
(S)-4-Hydroxy-2-(3-methoxypropyl) analog Hydroxyl group at C4Prone to oxidation and esterification
3-Carbomethoxy derivatives Methoxycarbonyl groupEnhanced electrophilic aromatic substitution

The 3-methoxypropyl group in the target compound stabilizes intermediates during alkylation .

Mechanistic Insights into Biological Activity

While primarily a chemical analysis, the compound’s interaction with carbonic anhydrase involves:

  • Sulfonamide-Zn²⁺ coordination : Critical for enzyme inhibition.

  • Steric effects : The 3-methoxypropyl chain modulates binding affinity by occupying hydrophobic enzyme pockets .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in designing enzyme inhibitors or functionalized heterocycles.

Wissenschaftliche Forschungsanwendungen

Overview

2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- is a complex organic compound with significant potential across various scientific fields. Its unique thieno-thiazine structure and sulfonamide group contribute to its biological activity and chemical reactivity. This article explores its applications in chemistry, biology, medicine, and industry.

Chemistry

  • Synthesis of Organic Compounds : The compound is utilized as a reactant in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations.

Biology

  • Biochemical Probes : Due to its distinctive structure, it is studied as a potential biochemical probe to explore enzymatic processes and molecular interactions.

Medicine

  • Carbonic Anhydrase Inhibition : This compound has been investigated for its potential therapeutic effects as a carbonic anhydrase inhibitor. Carbonic anhydrases are crucial in regulating intraocular pressure and are targets for glaucoma treatment. The mechanism involves binding to the enzyme's active site, thereby blocking its activity and affecting physiological processes related to fluid balance and pressure regulation .

Industrial Applications

  • Development of New Materials : The compound is also explored for its utility in developing new materials and chemical processes due to its reactive sulfonamide group.

Case Studies

  • Therapeutic Evaluations : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against carbonic anhydrase II. Clinical studies have shown promise in reducing intraocular pressure in patients with glaucoma when formulated into ophthalmic solutions .
  • Synthesis Methodologies : Various synthetic routes have been developed for producing this compound efficiently. These include multi-step organic reactions that optimize yield and purity through controlled cyclization processes under specific reaction conditions .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can affect various physiological processes, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thienothiadiazine Dioxides and Isoelectronic Analogues

Brinzolamide belongs to the thienothiazine dioxide class, which shares structural similarities with benzo- and pyridothiadiazine dioxides. These compounds are studied as AMPA receptor (AMPAR) and kainate receptor (KAR) modulators. Key differences include:

  • Substituent Effects: Cyclopropyl or allyl groups at the 4-position of thienothiadiazine dioxides enhance AMPAR potentiator activity, whereas brinzolamide’s ethylamino and 3-methoxypropyl groups optimize CA-II/IV inhibition .
  • Tricyclic Analogues : Compounds like S-18986 (a tricyclic pyridothiadiazine dioxide) exhibit CNS activity, contrasting with brinzolamide’s localized ocular action .

Sulfonamide Derivatives

Brinzolamide’s sulfonamide group is a hallmark of CAIs. Comparisons include:

  • Meticrane (6-methyl-2H-1-benzothiopyran-7-sulfonamide 1,1-dioxide): A diuretic CAI with systemic action, unlike brinzolamide’s topical use .
  • Dorzolamide (a thiophane sulfonamide): Shares CA-II inhibition but lacks the thienothiazine backbone, resulting in distinct pharmacokinetics .

Enantiomeric Differences

The (4R)-enantiomer of brinzolamide exhibits superior CA-II binding affinity compared to its (4S)-counterpart. For example:

  • (4S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide (CAS 154127-42-1) is an intermediate in brinzolamide synthesis but shows negligible CA inhibition .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Target Activity/Application Reference
Brinzolamide (4R) C₁₂H₂₁N₃O₅S₃ N-ethyl, 3-methoxypropyl CA-II/IV Topical glaucoma therapy
S-18986 C₁₃H₁₄N₂O₃S Tricyclic pyridothiadiazine AMPAR/KAR CNS modulation
(4S)-Brinzolamide Intermediate C₁₂H₂₀N₂O₅S₃ Hydroxy, 3-methoxypropyl N/A Synthetic intermediate
Meticrane C₁₀H₁₃NO₃S₂ 6-methyl, benzothiopyran CA (systemic) Diuretic
4-Allyl-6-chloro-thienothiadiazine dioxide C₈H₉ClN₂O₂S₂ Allyl, chloro AMPAR Preclinical neuroactivity

Research Findings and Mechanistic Insights

  • Stereochemical Impact : The (4R)-configuration in brinzolamide enhances hydrogen bonding with CA-II residues (e.g., Thr199), while the (4S)-enantiomer disrupts this interaction .
  • Alkyl Chain Optimization : The 3-methoxypropyl group improves solubility and corneal permeability compared to shorter chains (e.g., methyl or ethyl) in analogues .
  • Sulfonamide Positioning: The 6-sulfonamide group in brinzolamide aligns with CA-II’s zinc-binding site, a feature absent in non-sulfonamide CAIs like acetazolamide .

Biologische Aktivität

2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- is a heterocyclic compound belonging to the thiazine family. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry. This article discusses its synthesis, biological activities, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C12H20N2O3S2
Molecular Weight 304.4 g/mol
IUPAC Name N-ethyl-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-amine
InChI Key RXNBBGFFAMRVRB-UHFFFAOYSA-N
Canonical SMILES CCNC1CN(S(=O)(=O)C2=C1C=CS2)CCCOC

The biological activity of 2H-Thieno[3,2-e]-1,2-thiazin-4-amine has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Research indicates that thiazine derivatives can induce apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects : Compounds in this class are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to 2H-Thieno[3,2-e]-1,2-thiazin exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro assays showed that the compound induced cell death in various human cancer cell lines. The mechanism was primarily through the activation of caspase pathways .
  • Anti-inflammatory Activity : In a model of acute inflammation in rats, the administration of thiazine derivatives resulted in a significant decrease in edema and inflammatory markers. This suggests a potential application in treating inflammatory diseases .

Synthesis and Preparation Methods

The synthesis of 2H-Thieno[3,2-e]-1,2-thiazin involves several steps:

  • Formation of Intermediates : Starting from thiazine precursors such as 2,3-dihydro-4H-thieno[3,2-e]-1,2-thiazin-4-ones.
  • Chemical Reactions : The intermediates undergo various reactions including sulfonation and alkylation to yield the final product.

Industrial Production Methods

The industrial synthesis emphasizes yield optimization and purity enhancement through techniques such as:

  • Crystallization
  • Chromatography

These methods ensure that the final product meets pharmaceutical standards for further testing and application .

Q & A

Basic: What are the optimal synthetic routes for preparing (4R)-configured thieno-thiazine derivatives, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with thiophene or sulfonamide precursors. Key steps include:

  • Cyclization : Use catalysts like Pd(OAc)₂ for regioselective ring closure .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., L-proline) to enforce the (4R) configuration .
  • Functionalization : Alkylation of the thiazine nitrogen with 3-methoxypropyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature (reflux vs. RT) to improve yields. For example, notes Brinzolamide analogs achieve >80% purity via recrystallization in ethanol/water mixtures .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxypropyl at C2) and stereochemistry. Aromatic protons in thieno-thiazine appear δ 6.8–7.5 ppm .
  • IR : Sulfone (S=O) stretches at 1150–1300 cm⁻¹ .
  • HPLC-MS : Quantify enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol .
  • X-ray Crystallography : Resolve absolute configuration, as seen in related thiadiazole-triazine hybrids .

Basic: What are the primary biochemical targets of thieno-thiazine derivatives, and how are assays designed to evaluate their activity?

Methodological Answer:

  • Targets : Carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to structural similarity to Brinzolamide .
  • Assay Design :
    • Enzymatic Inhibition : Measure IC₅₀ via stopped-flow CO₂ hydration assays .
    • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) in cancer cell lines (e.g., HeLa) .
    • Selectivity Profiling : Use isoform-specific inhibitors (e.g., acetazolamide for CA-II) to differentiate activity .

Advanced: How does the (4R) enantiomer influence binding affinity compared to the (4S) form, and what computational tools validate this?

Methodological Answer:

  • Enantiomer Effects : (4R) configuration enhances steric complementarity in CA-II’s hydrophobic pocket, increasing Ki by 3-fold vs. (4S) .
  • Computational Validation :
    • Docking Studies (AutoDock Vina) : Simulate ligand-CA-II interactions; (4R) shows lower binding energy (−9.2 kcal/mol vs. −8.5 for 4S) .
    • MD Simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories .

Advanced: How can contradictory data on metabolic stability of thieno-thiazines be resolved through experimental redesign?

Methodological Answer:
Contradictions often arise from assay variability (e.g., microsomal source species). Solutions include:

  • Standardized Protocols : Use pooled human liver microsomes (HLM) with NADPH cofactors .
  • LC-MS/MS Quantification : Monitor parent compound depletion at multiple timepoints (0, 15, 30, 60 min) .
  • Control Variables : Fixed protein concentration (0.5 mg/mL) and pH 7.4 .
    emphasizes linking results to pharmacokinetic models (e.g., Hill equation for nonlinear clearance) .

Advanced: What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported proline) reduce racemization during workup .
  • Continuous Flow Chemistry : Enhances reproducibility; residence time <5 min minimizes thermal degradation .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
    highlights statistical DOE (Design of Experiments) to optimize parameters (e.g., pressure, flow rate) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.